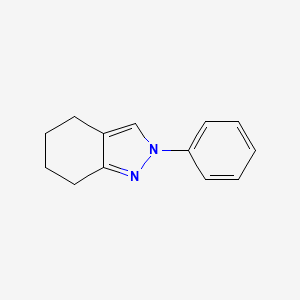

2-Phenyl-4,5,6,7-tetrahydro-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity, particularly in paddy fields .

Key Research Findings:

- A series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and evaluated for their herbicidal activities .

- Compounds with a phenyl or cyano substituent at the 3-position of the 5-methyl-isoxazolin-5-yl structure exhibited good rice selectivity and potent herbicidal activity against annual weeds at 16-63 g AI ha(-1) under greenhouse conditions .

- Field trials indicated that these compounds effectively controlled a wide range of annual weeds rapidly, with good tolerance in transplanted rice seedlings when applied pre-emergence .

- Toxicological tests revealed low mammalian and environmental toxicity for these compounds .

Case Study:

In field trials, specific this compound derivatives demonstrated the ability to control a broad spectrum of annual weeds in paddy fields without harming the rice seedlings . This makes them suitable for use as pre-emergence herbicides in rice cultivation .

Pharmaceutical Applications

Indazole-containing derivatives are important heterocycles in drug discovery, with diverse applications in inhibiting various biological targets .

Key Research Findings:

- Indazole derivatives have shown activity against various targets, including ERK 1/2, IDO1, and hTRPA1 .

- Compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50 = 20 and 7 nM, respectively) and exhibited antitumor activity in patients with BRAFV600-mutant melanoma .

- Compound 120 exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM, suggesting that the 1H-indazole structure is a novel key pharmacophore with potent IDO1 inhibitory activity .

- Compounds 170 and 171 were highly selective against PI3Kδ with pKi values of 9.9 and 10.1, respectively, and protected against eosinophil recruitment in a rat model of Th2-driven inflammation in the lungs .

- Compound 173 showed high inhibitory activity against PADs and inhibited PAD4-mediated H4 citrullination at low micromole concentrations .

- Compound 174 displayed excellent inhibitory activity against GR with an IC50 value of 3.8 nM and exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation .

Data Table of Pharmaceutical Applications:

| Compound | Target | IC50/pKi Value | Application |

|---|---|---|---|

| 119 | ERK 1/2 | 20 and 7 nM | Antitumor activity in BRAFV600-mutant melanoma |

| 120 | IDO1 | 5.3 μM | IDO1 inhibition |

| 170/171 | PI3Kδ | 9.9 and 10.1 | Protection against eosinophil recruitment in Th2-driven lung inflammation |

| 173 | PADs | N/A | Inhibition of PAD4-mediated H4 citrullination |

| 174 | GR | 3.8 nM | Efficacy in streptococcal cell wall (SCW) reactivation model of joint inflammation |

Case Studies:

- Melanoma Treatment: Compound 119 demonstrated antitumor activity in patients with BRAFV600-mutant melanoma, indicating its potential as a therapeutic agent for this type of cancer .

- Anti-inflammatory Activity: Compounds 170 and 171 protected against eosinophil recruitment in a rat model of Th2-driven inflammation in the lungs, suggesting their utility in treating inflammatory lung diseases . Compound 174 also exhibited efficacy in a model of joint inflammation .

Chemical Synthesis Applications

2H-indazoles can be used in chemical reactions to synthesize more complex molecules .

Key Research Findings:

- 2H-indazoles can undergo visible-light-driven decarboxylative coupling with 2-oxo-2-phenylacetic acid to form 3-acyl-2H-indazoles .

- The reaction conditions can be optimized using degassed acetonitrile (MeCN) as the solvent and a 6 W LED (380–385 nm) as the light source .

- The reaction is tolerant of various functional groups at the C-5 and C-6 positions of 2H-indazoles, including halogens and electron-donating groups .

- Indazoles bearing aromatic rings functionalized with diverse functional groups can be converted into their corresponding 3-acyl-2H-indazoles in fair to good yields .

Eigenschaften

CAS-Nummer |

32286-81-0 |

|---|---|

Molekularformel |

C13H14N2 |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

2-phenyl-4,5,6,7-tetrahydroindazole |

InChI |

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-3,7-8,10H,4-6,9H2 |

InChI-Schlüssel |

YEWUAGWSBSMPFN-UHFFFAOYSA-N |

SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.